molecular formula C19H21ClN2O B501626 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 713099-33-3

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B501626
CAS No.: 713099-33-3
M. Wt: 328.8g/mol
InChI Key: UCOSAPLMWYDTTC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzoyl group and a 2,4-dimethylphenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 2,4-dimethylaniline.

    Formation of Intermediate: The reaction between 4-chlorobenzoyl chloride and 2,4-dimethylaniline in the presence of a base, such as triethylamine, leads to the formation of an intermediate.

    Cyclization: The intermediate undergoes cyclization with piperazine under controlled conditions to yield the final product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the cleavage of the benzoyl group, resulting in the formation of piperazine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs targeting central nervous system disorders, such as anxiety and depression.

    Material Science: It has been investigated for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound has been used as a probe in biological studies to understand its interactions with biological targets and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter systems, such as serotonin and dopamine, by binding to their respective receptors. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Chlorobenzoyl)-4-phenylpiperazine: This compound lacks the dimethyl groups on the phenyl ring, which may affect its pharmacological properties and interactions.

    1-(4-Methylbenzoyl)-4-(2,4-dimethylphenyl)piperazine: The presence of a methyl group instead of a chlorine atom can lead to differences in reactivity and biological activity.

    1-(4-Chlorobenzoyl)-4-(3,4-dimethylphenyl)piperazine: The position of the methyl groups on the phenyl ring can influence the compound’s chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSAPLMWYDTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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